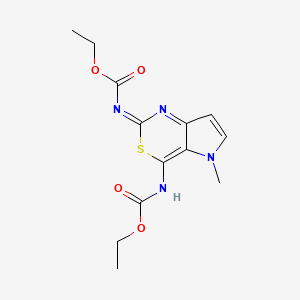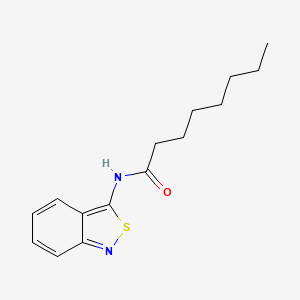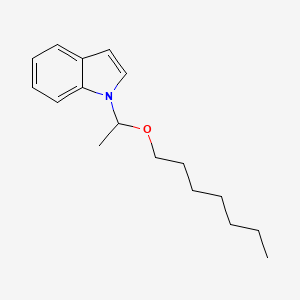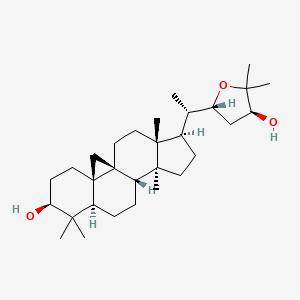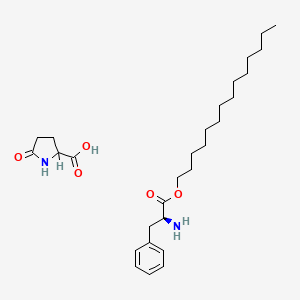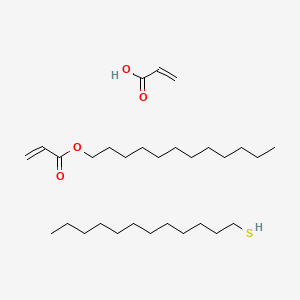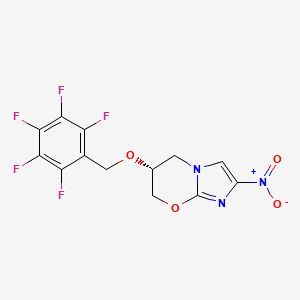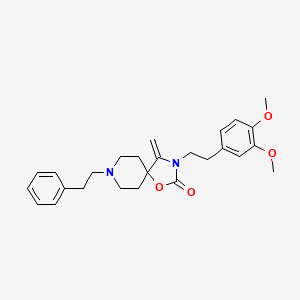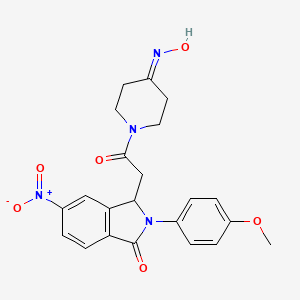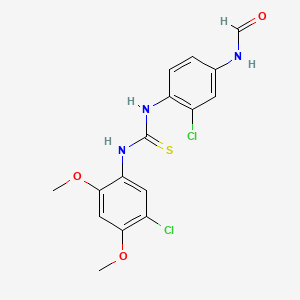
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the reaction of phenylacetic acid with trichloroethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the trichloroethoxycarbonyl chloride and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The trichloroethoxycarbonyl group can be reduced to yield simpler carbonyl compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phenolic compounds, reduced carbonyl derivatives, and various substituted amides. These products are often isolated and purified using techniques such as distillation and chromatography .
Wissenschaftliche Forschungsanwendungen
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The trichloroethoxycarbonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the phenyl and aminoacetic acid moieties can interact with protein surfaces, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-3-(4-Hydroxyphenyl)-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid
- (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid
- (2S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trichloroethoxycarbonyl group provides a protective function, allowing selective reactions to occur at other sites of the molecule. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Eigenschaften
CAS-Nummer |
83846-88-2 |
|---|---|
Molekularformel |
C11H10Cl3NO4 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
(2S)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
LROKCBKQEZCUKI-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
